molecular formula C14H13Cl2N3O3S B10893188 N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10893188
M. Wt: 374.2 g/mol
InChI Key: OWJQWBJAXDYSOS-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a dichlorophenyl group and a pyrimidine ring connected via a sulfanyl-acetamide linker. The pyrimidine moiety is substituted with a hydroxyl group at position 4 and a methoxymethyl group at position 4.

Properties

Molecular Formula

C14H13Cl2N3O3S

Molecular Weight

374.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H13Cl2N3O3S/c1-22-6-11-5-12(20)19-14(18-11)23-7-13(21)17-10-3-8(15)2-9(16)4-10/h2-5H,6-7H2,1H3,(H,17,21)(H,18,19,20)

InChI Key

OWJQWBJAXDYSOS-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Key Substituents Melting Point Reported Activity Key References
N-(3,5-Dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide C₁₄H₁₂Cl₂N₃O₃S 4-hydroxy, 6-methoxymethyl (pyrimidine); 3,5-dichlorophenyl (aromatic) Not reported Not explicitly stated
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 4-methyl, 6-oxo (pyrimidine); 2,3-dichlorophenyl (aromatic) 230°C Not explicitly stated
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide C₁₄H₁₅N₃OS 4,6-dimethyl (pyrimidine); phenyl (aromatic) Not reported Intermediate for bioactive molecules
N-(3,5-Dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₅H₂₁Cl₂N₃O₃S₂ Hexahydrobenzothienopyrimidine core; 4-methoxyphenyl (aromatic) Not reported Not explicitly stated

Structural and Functional Analysis

Pyrimidine Substituents The target compound’s pyrimidine ring has hydroxyl and methoxymethyl groups at positions 4 and 6, respectively. The hydroxyl group may improve solubility, while methoxymethyl could balance lipophilicity .

Aromatic Group Positioning

  • The 3,5-dichlorophenyl group in the target compound provides steric and electronic effects distinct from the 2,3-dichlorophenyl isomer in . The 3,5-substitution pattern creates a symmetrical electron-withdrawing effect, which may influence binding affinity in enzymatic or receptor-based systems .

Sulfanyl Linker and Acetamide Conformation

  • The C–S bond lengths in analogs (e.g., : 1.759 Å for Csp²–S and 1.795 Å for Csp³–S) suggest conjugation effects that stabilize the molecule. The target compound likely exhibits similar bond characteristics, affecting its conformational rigidity and interaction with biological targets .

Research Findings and Methodological Notes

  • Synthesis and Characterization : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution between thiol-containing pyrimidines and chloroacetamide derivatives. Yields for analogs range from 80% () to unreported values for more complex structures .
  • Crystallography : SHELX software () is widely used for structural determination of such compounds. For example, employed SHELX refinement to analyze dihedral angles (91.9° between aromatic rings), which are critical for understanding molecular packing and reactivity .

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